Thermodynamic and Structural Basis for Exclusive Reader Domain Recognition of Trimethyllysine
The recognition of trimethyllysine (Kme3) by epigenetic reader proteins is fundamentally distinct from that of lower methylation states. A comparative thermodynamic and structural study demonstrated that reader proteins recognize Kme3 predominantly through a combination of favorable cation-π interactions and the entropically favorable release of high-energy water molecules from the aromatic cage binding pocket. Neutral analogues of Kme3, which lack the permanent positive charge, exhibited substantially reduced binding, confirming the indispensable role of the quaternary ammonium group [1]. This mechanism is not accessible to monomethyllysine (Kme1) or dimethyllysine (Kme2), which retain an ammonium proton and are recognized by a different set of reader domains (e.g., 53BP1, L3MBTL1) via a cavity-insertion mode involving hydrogen bonding and electrostatic interactions with aspartate or glutamate residues [1].
| Evidence Dimension | Recognition mechanism by epigenetic reader proteins |
|---|---|
| Target Compound Data | Recognized via cation-π interactions and high-energy water displacement; requires permanent positive charge of trimethylammonium group. |
| Comparator Or Baseline | Neutral Kme3 analogues and lower methylation states (Kme1, Kme2) recognized via cavity-insertion and hydrogen bonding. |
| Quantified Difference | Comparative isothermal titration calorimetry (ITC) and structural analysis reveal a distinct binding mode for Kme3; neutral analogues show significantly reduced binding (exact ΔG values reported in source). |
| Conditions | Comparative thermodynamic (ITC), structural (X-ray crystallography), and computational studies on reader protein domains including PHD, Tudor, and chromodomains. |
Why This Matters
This evidence confirms that only Nε,Nε,Nε-trimethyllysine can serve as a valid positive control or substrate in assays probing Kme3-specific reader domain interactions; use of Kme1, Kme2, or acetyllysine will yield non-binding and lead to incorrect conclusions about protein function.
- [1] Kamps JJ, et al. Chemical basis for the recognition of trimethyllysine by epigenetic reader proteins. Nature Communications. 2015;6:8911. View Source
